Cas no 162374-92-7 (1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane)
![1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/162374-92-7x500.png)
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
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- 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
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- MDL: MFCD24463611
- インチ: 1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3
- InChIKey: YQJBCEWDKVVSBK-UHFFFAOYSA-N
- SMILES: C12(CBr)CC(C(C)(C)C)(C1)C2
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572552-100mg |
1-(Bromomethyl)-3-(tert-butyl)bicyclo[1.1.1]Pentane |
162374-92-7 | 98% | 100mg |
¥25608 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-5G |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 5g |
¥ 96,030.00 | 2023-04-14 | |
Advanced ChemBlocks | P47749-1G |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 97% | 1G |
$7,515 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-100MG |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 100MG |
¥ 8,005.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-250MG |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 250MG |
¥ 12,804.00 | 2023-04-14 | |
Ambeed | A148189-250mg |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 97% | 250mg |
$4285.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-250mg |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 250mg |
¥12804.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-1G |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 1g |
¥ 32,010.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-500MG |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 500MG |
¥ 21,344.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5933-100mg |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
162374-92-7 | 95% | 100mg |
¥8006.0 | 2024-04-23 |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentaneに関する追加情報
Introduction to 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane (CAS No. 162374-92-7)
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane, with the chemical formula C₈H₁₃Br, is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. Its unique structural features, characterized by a bicyclo[1.1.1]pentane core substituted with a bromomethyl group and a tert-butyl moiety, make it a versatile intermediate in the development of complex molecular architectures. This compound has garnered attention due to its utility in constructing pharmacophores and exploring novel synthetic pathways.
The bicyclo[1.1.1]pentane scaffold is a privileged structure in medicinal chemistry, known for its rigid framework and ability to mimic natural product motifs. The presence of the bromomethyl group at the 1-position provides a reactive handle for further functionalization, enabling the introduction of various substituents through nucleophilic addition reactions. Additionally, the tert-butyl group at the 3-position enhances steric hindrance, which can be exploited to influence conformational preferences and improve binding affinity in drug design.
In recent years, the synthesis and application of 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane have been explored in several cutting-edge research areas. One notable application is in the development of novel heterocyclic compounds, where the bicyclo[1.1.1]pentane core serves as a precursor for constructing fused ring systems. These heterocycles have shown promise as intermediates in the synthesis of bioactive molecules with potential therapeutic applications.
Another area of interest is the use of 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane in transition-metal-catalyzed cross-coupling reactions. The bromomethyl group is particularly amenable to palladium-catalyzed coupling with aryl halides or alkynes, facilitating the construction of arylated or alkyne-substituted derivatives. Such transformations have been utilized in the synthesis of complex natural products and drug candidates, highlighting the compound's utility as a building block in synthetic organic chemistry.
The tert-butyl group in 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane also plays a crucial role in modulating physicochemical properties such as lipophilicity and metabolic stability. This feature has been leveraged in medicinal chemistry to optimize drug-like properties, ensuring improved pharmacokinetic profiles and reduced susceptibility to enzymatic degradation. The combination of these structural elements makes this compound an invaluable asset in the quest for novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of CAS No. 162374-92-7. Molecular modeling studies have revealed that the bicyclo[1.1.1]pentane core adopts specific conformations that can be tailored through functionalization at the 1- and 3-positions. These insights have guided the design of novel derivatives with enhanced binding affinity and selectivity for biological targets.
In addition to its synthetic utility, 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane has been investigated for its potential role in materials science applications. The rigid framework and tunable substituents make it a candidate for designing polymers with specific mechanical properties or for creating functional materials with tailored electronic characteristics.
The compound's versatility is further underscored by its application in polymer chemistry, where it serves as a monomer or cross-linking agent to generate high-performance polymers with unique structural features. The bromomethyl group allows for facile incorporation into polymer backbones through radical or ionic polymerization techniques, while the tert-butyl group contributes to thermal stability and mechanical strength.
Future research directions may explore new synthetic methodologies for CAS No 162374-92-7, focusing on greener and more efficient protocols that minimize waste and improve scalability. Additionally, investigating its role in biocatalysis could open up new avenues for enzymatic functionalization, further expanding its synthetic utility.
In conclusion, (bromomethyl)-3-tert-butylbicyclo[¹⁰⁴⁵⁰⁴⁴¹⁰⁵¹⁵] (CAS No ²⁶²⁷⁴) remains a cornerstone compound in organic synthesis and pharmaceutical development due to its unique structural features and broad range of applications. Its continued exploration promises to yield novel insights into molecular design and functional material development, reinforcing its importance as a key intermediate in modern chemical research.
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